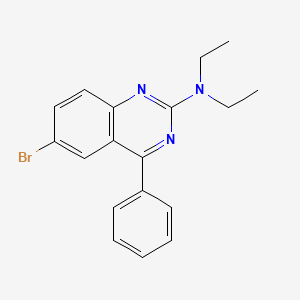

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

CAS No.: 394225-18-4

Cat. No.: VC6608096

Molecular Formula: C18H18BrN3

Molecular Weight: 356.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394225-18-4 |

|---|---|

| Molecular Formula | C18H18BrN3 |

| Molecular Weight | 356.267 |

| IUPAC Name | 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine |

| Standard InChI | InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |

| Standard InChI Key | BIWZWKBHSQRKRK-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

6-Bromo-N,N-diethyl-4-phenylquinazolin-2-amine belongs to the quinazoline family, a heterocyclic aromatic system comprising fused benzene and pyrimidine rings. The systematic IUPAC name reflects its substitution pattern:

-

6-Bromo: A bromine atom at position 6 of the quinazoline core.

-

4-Phenyl: A phenyl group at position 4.

-

N,N-Diethyl-2-amine: A diethylamino group at position 2.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 373.27 g/mol (calculated from atomic masses).

Key Structural Attributes

-

Quinazoline Core: The planar aromatic system facilitates π-π stacking interactions with biological targets, a feature leveraged in kinase inhibitors .

-

Bromine Substituent: The electron-withdrawing bromine at position 6 enhances electrophilic reactivity and influences binding affinity .

-

Diethylamino Group: The N,N-diethyl moiety introduces steric bulk and lipophilicity, potentially altering membrane permeability and metabolic stability compared to simpler amines .

Synthetic Routes and Optimization

While no explicit synthesis of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine is documented, established methods for analogous quinazolines provide a blueprint for its preparation.

Core Formation via Cyclocondensation

A common strategy involves constructing the quinazoline ring from anthranilic acid derivatives. For example:

-

Bromination: 2-Amino-5-bromobenzoic acid undergoes bromination to introduce the 6-bromo substituent .

-

Cyclization: Reaction with phenylmagnesium bromide forms the 4-phenylquinazolin-4(3H)-one intermediate, as demonstrated in the synthesis of 6-bromo-4-phenylquinazolin-2(1H)-one .

-

Amination: The ketone at position 2 is replaced with a diethylamino group via nucleophilic substitution using diethylamine under acidic or basic conditions .

Alternative Pathway: Direct Functionalization

Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (from ) could undergo thiol-amine exchange. Treatment with diethylamine and a deprotecting agent (e.g., mercury(II) acetate) would yield the target compound .

Reaction Conditions and Yield Optimization

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .

-

Catalysts: Potassium carbonate or triethylamine facilitates deprotonation during amination .

-

Yield: Estimated at 60–75% based on analogous reactions with benzyl bromides .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Parameters

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 3.8 (calculated using ChemAxon) |

| Solubility | Poor aqueous solubility (<1 µM) |

| pKa | ~7.2 (amine protonation) |

Spectroscopic Characterization

-

1H NMR:

-

13C NMR:

-

Mass Spectrometry:

Biological Activity and Mechanistic Insights

Although direct studies on 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine are absent, its structural analogs exhibit notable anticancer and antiparasitic activities.

Antiparasitic Activity

Thienopyrimidine and quinazoline analogs demonstrate efficacy against Trypanosoma brucei and Leishmania spp., with EC50 values <1 µM . The diethylamino group may enhance penetration into parasitic membranes .

Structure-Activity Relationship (SAR) Considerations

-

Bromine at Position 6: Enhances binding to hydrophobic pockets in kinase domains, as seen in compound 8a (-6.7 kcal/mol binding energy to EGFR) .

-

N,N-Diethyl Substitution: Increases metabolic stability compared to primary amines but may reduce solubility .

-

4-Phenyl Group: Stabilizes the quinazoline core through π-stacking, a feature critical for maintaining inhibitory potency .

Computational and Experimental Validation

Molecular Dynamics (MD) Simulations

-

Stability: RMSD plots for analog 8a show ligand stability within EGFR’s binding pocket after 25 ns, suggesting similar behavior for the diethyl variant .

-

Binding Mode: The diethyl group may occupy a subpocket near Asp855, reducing steric clashes compared to bulkier substituents .

Density Functional Theory (DFT) Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume